molecular formula C7H4BrNO2 B077656 5-Bromo-2-benzoxazolinone CAS No. 14733-73-4

5-Bromo-2-benzoxazolinone

Cat. No. B077656
CAS RN: 14733-73-4
M. Wt: 214.02 g/mol
InChI Key: DMHTZWJRUUOALC-UHFFFAOYSA-N
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Description

5-Bromo-2-benzoxazolinone (5BB) is a chemical compound with the molecular formula C7H4BrNO2 . It is also known by other names such as 5-Bromo-2(3H)-benzoxazolone and 5-Bromo-2-hydroxybenzoxazole .


Synthesis Analysis

While specific synthesis methods for 5BB were not found in the search results, it is often used as a starting material in the synthesis of various other compounds . More detailed information about its synthesis may be found in specialized chemistry literature or databases.


Molecular Structure Analysis

The molecular structure of 5BB consists of a benzoxazolinone core with a bromine atom attached at the 5th position . The InChI string representation of its structure is InChI=1S/C7H4BrNO2/c8-4-1-2-6-5 (3-4)9-7 (10)11-6/h1-3H, (H,9,10) . The compound has a molecular weight of 214.02 g/mol .


Physical And Chemical Properties Analysis

5BB is a solid at 20 degrees Celsius . . The melting point of 5BB is between 216.0 to 220.0 degrees Celsius .

Scientific Research Applications

  • Anti-inflammatory Applications : 2-Benzoxazolinone (BOA) and its derivatives, including 5-Bromo-2-benzoxazolinone, have been investigated for their anti-inflammatory properties. One study highlighted the potential of these compounds as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, suggesting their effectiveness in treating inflammatory diseases (Saranya et al., 2014).

  • Antimicrobial and Antifungal Activities : Various derivatives of 5-Bromo-2-benzoxazolinone have shown promising antimicrobial activities. For instance, some studies reported the synthesis of 2-benzoxazolinone derivatives exhibiting significant activity against bacteria and fungi (Erol, Caliş, & Yuluǧ, 1996), (Modiya & Patel, 2012).

  • Analgesic and Anti-inflammatory Properties : Some derivatives of 5-Bromo-2-benzoxazolinone have been synthesized and tested for their analgesic and anti-inflammatory activities, showing significant potential in these areas (Salgın-Gökşen et al., 2007).

  • Allelopathic Potential : The allelopathic effects of 5-Bromo-2-benzoxazolinone derivatives have been studied, particularly in terms of their impact on plant growth and development. These compounds have been found to inhibit the growth of various plant species, suggesting their role in plant allelopathy (Kato‐Noguchi et al., 1998), (Kato‐Noguchi, 2000).

  • Synthesis of Other Compounds : 5-Bromo-2-benzoxazolinone and its derivatives have been used in the synthesis of a variety of other compounds, demonstrating their versatility in chemical synthesis. This includes their role in the synthesis of compounds with potential antiviral and cytotoxic activities (Selvam et al., 2010).

  • Degradation by Microorganisms : Studies have also focused on the degradation of 5-Bromo-2-benzoxazolinone by microorganisms, revealing insights into its environmental impact and potential bioremediation applications (Dong et al., 2016).

Safety And Hazards

5BB is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . In case of contact with eyes or skin, or if swallowed, medical advice should be sought .

Future Directions

The future directions of 5BB are not specified in the search results. Its future applications would depend on ongoing research and development in the field of chemistry and related disciplines. It is often used as a starting material in the synthesis of various other compounds, suggesting potential uses in organic synthesis and medicinal chemistry .

properties

IUPAC Name

5-bromo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTZWJRUUOALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163679
Record name 2-Benzoxazolinone, 5-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-benzoxazolinone

CAS RN

14733-73-4
Record name 5-Bromo-2-benzoxazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14733-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazolinone, 5-bromo-
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Record name 2-Benzoxazolinone, 5-bromo-
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Record name 5-Bromo-2-benzoxazolinone
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-bromophenol (6.0 g, 31.9 mmol) and 1,1′-carbonyldiimidazole (6.2 g, 38.3 mmol) in p-dioxane (30 mL) was heated at 120° C. for 3 h, allowed to cool to ambient temperature and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with 1N hydrochloric acid (3 20 mL), water (20 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was triturated in hexanes/diethyl ether (1:1 v/v, 50 mL) and washed with hexanes (20 mL) to afford 5-bromobenzo[d]oxazol-2(3H)-one in 91% yield (6.2 g) as a beige solid: 1H NMR (300 MHz, DMSO-d6) δ11.85 (br s, 1H), 7.28-7.25 (m, 3H); MS (ES+) m/z 212.0 (M+1), 214.0 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Donnier-Maréchal, P Carato, D Le Broc… - European Journal of …, 2015 - Elsevier
… 2-benzoxazolinone and 5-bromo-2-benzoxazolinone were synthesised from the corresponding 2-aminophenol derivatives according to the method previously reported by Nachman et …
Number of citations: 5 www.sciencedirect.com
A Moreno-Robles, A Cala Peralta, G Soriano… - Agriculture, 2022 - mdpi.com
Cuscuta campestris is a parasitic weed species with noxious effects in broadleaf crops worldwide. The control of Cuscuta in the majority of crops affected is limited or non-existing. We …
Number of citations: 6 www.mdpi.com
CW Richmond - 1964 - search.proquest.com
There are two main classes of cyclic compoundss carbocyclic and heterocyclico Carbocyclic compounds are characterized by having only carbon atoms in their rings while heterocyclic …
Number of citations: 0 search.proquest.com

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